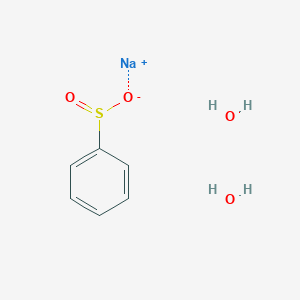

SodiuM Benzenesulfinate Dihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;benzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJYAIKMQJHIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180600 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25932-11-0 | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025932110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, sodium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfinic acid sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Sodium benzenesulfinate dihydrate physical properties"

An In-depth Technical Guide to the Physical Properties of Sodium Benzenesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is an organic sodium salt that exists as a white to light yellow crystalline powder at room temperature.[1] It is the dihydrate form of sodium benzenesulfinate. The waters of hydration are an integral part of its crystal structure and can be removed by heating.[2][3]

Data Summary

The quantitative physical properties of this compound and its anhydrous form are summarized in the table below for easy comparison.

| Property | This compound | Sodium Benzenesulfinate (Anhydrous) | Source(s) |

| CAS Number | 25932-11-0 | 873-55-2 | [3][4] |

| Molecular Formula | C₆H₉NaO₄S | C₆H₅NaO₂S | [3] |

| Molecular Weight | 200.19 g/mol | 164.16 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | White crystalline powder or crystals | [1][4] |

| Melting Point | Decomposes | >300 °C (decomposes) | [2][4] |

| Boiling Point | Decomposes | Not applicable (decomposes) | [2] |

| Density | Data not available | ~1.45 g/cm³ (at 20°C) | [4] |

| Water Solubility | Soluble | Soluble | [4] |

| Organic Solvents | Data not available | Soluble in DMSO | [5] |

Experimental Protocols

Determination of Water of Hydration (Gravimetric Method)

This protocol determines the percentage of water in this compound by heating the sample to a constant mass.

Principle: The waters of hydration are driven off upon heating. The mass difference before and after heating corresponds to the mass of water lost, which can be used to calculate the number of water molecules per formula unit of the salt.[2][6]

Apparatus:

-

Porcelain crucible and cover

-

Bunsen burner or muffle furnace

-

Analytical balance (±0.001 g)

-

Tongs

-

Desiccator

Procedure:

-

Crucible Preparation: Heat a clean, empty porcelain crucible and its cover with a strong flame for 5 minutes to remove any volatile impurities. Allow them to cool in a desiccator for 15 minutes.[5]

-

Initial Weighing: Weigh the cooled crucible and cover to the nearest 0.001 g. Record this mass.

-

Sample Addition: Add approximately 1-2 g of this compound to the crucible. Weigh the crucible, cover, and sample together, and record the total mass.

-

Heating: Place the crucible with the sample on a clay triangle supported by an iron ring. Position the cover slightly ajar to allow water vapor to escape.[2]

-

Gently heat the crucible with a low flame for 5-10 minutes. Gradually increase the heat and maintain a moderate temperature for an additional 15-20 minutes to drive off the water of hydration.[6]

-

Cooling: Using tongs, carefully transfer the crucible, cover, and contents to a desiccator. Allow it to cool completely to room temperature (approximately 15-20 minutes).

-

Final Weighing: Once cooled, weigh the crucible, cover, and anhydrous sample. Record this mass.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within ±0.005 g. This ensures all water of hydration has been removed.[6]

Calculation:

-

Mass of Hydrate: (Mass of crucible + cover + sample) - (Mass of empty crucible + cover)

-

Mass of Anhydrous Salt: (Mass of crucible + cover after final heating) - (Mass of empty crucible + cover)

-

Mass of Water Lost: Mass of Hydrate - Mass of Anhydrous Salt

-

Moles of Anhydrous Salt: Mass of Anhydrous Salt / Molar Mass of Anhydrous Salt (164.16 g/mol )

-

Moles of Water: Mass of Water Lost / Molar Mass of Water (18.02 g/mol )

-

Mole Ratio (x): Moles of Water / Moles of Anhydrous Salt

The result should be a whole number, representing 'x' in the formula C₆H₅NaO₂S·xH₂O.

Melting Point (Decomposition Temperature) Determination

This protocol describes the capillary method for determining the temperature at which the substance melts or, more likely for this compound, decomposes.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the first sign of liquid formation to complete liquefaction is recorded. For hydrates, this often corresponds to decomposition.[6]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat rapidly to about 20°C below the expected decomposition temperature.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a transparent liquid. For this compound, observe for color change, gas evolution, or charring, which indicates decomposition.

Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The concentration of the solute in the filtered supernatant is then determined analytically.

Apparatus:

-

Glass flasks or vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge or filtration system (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., deionized water, ethanol, methanol). An excess is confirmed if solid material remains visible at the end of the experiment.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid particles. Alternatively, centrifuge the solution and draw from the clear supernatant.

-

Analysis: Dilute the filtered saturated solution as necessary and determine its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength).

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL based on the measured concentration and any dilution factors.

Visualizations

Experimental Workflow: Determination of Water of Hydration

The following diagram illustrates the logical steps involved in the gravimetric determination of the water of hydration in this compound.

Caption: Gravimetric analysis workflow for determining the formula of a hydrate.

Chemical Pathway: Synthesis of Sulfones

Sodium benzenesulfinate is a versatile and powerful building block in organic synthesis, particularly for the formation of carbon-sulfur bonds to create sulfones.

Caption: Synthesis of aryl sulfones from sodium benzenesulfinate and an electrophile.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. Benzenesulfinic acid, sodium salt, dihydrate | C6H9NaO4S | CID 23681562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Chemical Structure of Sodium Benzenesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenesulfinate dihydrate (C₆H₅NaO₂S·2H₂O) is a versatile organic salt that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly notable in the pharmaceutical industry, where the introduction of the sulfonyl moiety is a common strategy in drug design. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular geometry, crystallographic parameters, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its practical application in a research and development setting.

Introduction

Sodium benzenesulfinate is a key reagent in organic synthesis, primarily utilized for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.[1][2][3] These structural motifs are prevalent in a wide array of pharmaceutical agents, highlighting the importance of sodium benzenesulfinate in medicinal chemistry and drug discovery. The dihydrate form is the common commercially available and laboratory-synthesized state of this salt. A thorough understanding of its three-dimensional structure and chemical properties is paramount for its effective use in the synthesis of novel therapeutic agents. Sulfinates, in general, have gained significant traction in drug discovery as radical precursors, enabling efficient and novel chemical transformations.[1][4][5]

Chemical Structure and Properties

The chemical identity of this compound is well-established.[6]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₉NaO₄S |

| Molecular Weight | 200.19 g/mol [6] |

| CAS Number | 25932-11-0[6] |

| IUPAC Name | sodium;benzenesulfinate;dihydrate[6] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | >300 °C[7] |

| Solubility | Soluble in water |

Molecular Structure

The core of the molecule consists of a benzenesulfinate anion (C₆H₅SO₂⁻) and a sodium cation (Na⁺), with two molecules of water of hydration. The benzenesulfinate anion features a sulfur atom bonded to the phenyl ring and two oxygen atoms. The negative charge is delocalized over the two oxygen atoms and the sulfur atom.

Unfortunately, a definitive public record of the single-crystal X-ray diffraction data for this compound, which would provide precise bond lengths, bond angles, and unit cell parameters, could not be located in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) during the comprehensive search for this guide. Therefore, the tables for crystallographic data cannot be populated with experimentally determined values.

For illustrative purposes, a generalized diagram of the ionic and hydrated structure is provided below.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of sodium benzenesulfinate is the reduction of benzenesulfonyl chloride.[2]

Reaction Scheme:

C₆H₅SO₂Cl + 2NaOH → C₆H₅SO₂Na + NaCl + H₂O

Materials:

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Sodium sulfite (Na₂SO₃) - as an alternative reducing agent

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide in water.

-

Reduction Reaction: Slowly add benzenesulfonyl chloride to the stirred sodium hydroxide solution. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Alternative Reduction with Sodium Sulfite: In a flask equipped with a stirrer, dissolve benzenesulfonyl chloride in a suitable solvent. Separately, prepare an aqueous solution of sodium sulfite. Slowly add the sodium sulfite solution to the benzenesulfonyl chloride solution. Heat the mixture gently (e.g., to 60-70 °C) to ensure the completion of the reaction.

-

Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium benzenesulfinate. Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dihydrate form.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at room temperature.

Characterization Methods

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. The chemical shifts and coupling patterns will be characteristic of a monosubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring. The carbon atom attached to the sulfur will have a distinct chemical shift compared to the other aromatic carbons.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample. Alternatively, a Nujol mull can be prepared.

Expected Absorptions: The FTIR spectrum will show characteristic absorption bands for the sulfinate group and the phenyl ring. Key expected peaks include:

-

Strong asymmetric and symmetric S=O stretching vibrations.

-

C-H stretching and bending vibrations of the aromatic ring.

-

C=C stretching vibrations of the benzene ring.

-

Broad O-H stretching vibration from the water of hydration.

Note: A reference spectrum with detailed peak assignments for the dihydrate is not publicly available.

Applications in Drug Development

Sodium benzenesulfinate is a valuable precursor for the synthesis of various sulfur-containing pharmacophores. The sulfonyl group (SO₂) is a common feature in many drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Reaction Workflow: Synthesis of a Sulfone

The versatility of sodium benzenesulfinate allows for its use in the construction of a diverse range of molecular architectures, making it a staple in the toolkit of medicinal chemists.[2]

Conclusion

This compound is a commercially significant and synthetically useful compound. While its general chemical properties and synthetic applications are well-documented, a publicly available, detailed crystallographic analysis of the dihydrate form is currently lacking. This guide has provided a comprehensive overview of the known structural and chemical information, along with detailed experimental protocols for its synthesis and characterization. Further research into the single-crystal X-ray diffraction of the dihydrate would be a valuable contribution to the field, providing a more complete understanding of this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzenesulfinic acid, sodium salt, dihydrate | C6H9NaO4S | CID 23681562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 25932-11-0 this compound AKSci D126 [aksci.com]

Technical Guide: Determination of the Molecular Weight of Sodium Benzenesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and summary of the molecular weight for sodium benzenesulfinate dihydrate. The determination of a precise molecular weight is fundamental in chemical synthesis, quantitative analysis, and formulation development.

Chemical Identity and Formula

This compound is the sodium salt of benzenesulfinic acid, which incorporates two molecules of water of hydration.

-

Chemical Name: this compound

-

Synonyms: Benzenesulfinic acid, sodium salt, dihydrate

-

Molecular Formula: C₆H₅NaO₂S · 2H₂O[1]

-

Combined Molecular Formula: C₆H₉NaO₄S[2]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The formula C₆H₉NaO₄S breaks down as follows:

-

6 atoms of Carbon (C)

-

9 atoms of Hydrogen (H)

-

1 atom of Sodium (Na)

-

4 atoms of Oxygen (O)

-

1 atom of Sulfur (S)

The calculation proceeds by multiplying the count of each element by its standard atomic weight and summing the results.[3]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the data used to calculate the molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Sodium | Na | 1 | 22.990[4] | 22.990 |

| Oxygen | O | 4 | 15.999[4] | 63.996 |

| Sulfur | S | 1 | 32.065[4] | 32.065 |

| Total | Molecular Weight | 200.19 g/mol |

Note: Atomic weights are based on IUPAC recommendations and may have slight variations depending on the source and year of publication.[5][6][7] The final calculated molecular weight of 200.19 g/mol is consistent with values found in chemical databases and supplier specifications.[2][8][9]

Methodological Workflow

While a physical experiment is not required to determine the theoretical molecular weight, the logical process for its calculation can be visualized. This workflow illustrates the steps from identifying the chemical formula to the final summation of atomic weights.

Caption: Logical workflow for calculating the molecular weight of a chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. Benzenesulfinic acid, sodium salt, dihydrate | C6H9NaO4S | CID 23681562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 4. ionsource.com [ionsource.com]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. 25932-11-0|this compound|BLD Pharm [bldpharm.com]

- 9. 25932-11-0 this compound AKSci D126 [aksci.com]

A Technical Guide to the Synthesis and Preparation of Sodium Benzenesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Sodium benzenesulfinate dihydrate is a versatile reagent in organic synthesis, serving as a precursor for a wide array of organosulfur compounds. Its utility in the formation of sulfones, sulfonamides, and other sulfur-containing molecules makes it a valuable tool in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis and preparation of this compound, focusing on established methodologies, experimental protocols, and quantitative data to aid researchers in its efficient and reliable preparation.

Core Synthesis Methodology: Reduction of Benzenesulfonyl Chloride

The most prevalent and well-established method for the synthesis of sodium benzenesulfinate is the reduction of benzenesulfonyl chloride. This reaction is typically achieved using a reducing agent such as sodium sulfite in an aqueous medium. The general transformation is depicted below:

General reaction scheme for the synthesis of sodium benzenesulfinate.

This reduction is often carried out in the presence of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, derived from established literature.

Protocol 1: Reduction of Benzenesulfonyl Chloride with Sodium Sulfite and Sodium Bicarbonate

This is a common and reliable method for the laboratory-scale synthesis of sodium benzenesulfinate.[1]

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfite and sodium bicarbonate in water.

-

Slowly add benzenesulfonyl chloride to the stirred aqueous solution.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for a specified duration (see Table 1).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude sodium benzenesulfinate may precipitate out of the solution. If not, the volume can be reduced under vacuum.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]

Protocol 2: Synthesis using Dichloromethane as a Co-solvent

This method, adapted from a patent for the synthesis of a related compound, utilizes a biphasic system to potentially improve reaction control and minimize hydrolysis of the starting material.[2]

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve benzenesulfonyl chloride in dichloromethane.

-

Prepare an aqueous solution of sodium sulfite.

-

Add the dichloromethane solution of benzenesulfonyl chloride dropwise to the aqueous sodium sulfite solution while simultaneously adding a 10% sodium hydroxide solution to maintain an alkaline pH.

-

After the addition is complete, continue stirring the mixture.

-

Separate the aqueous layer and recover the dichloromethane by distillation.

-

Cool the resulting aqueous solution of sodium benzenesulfinate to induce crystallization.

-

Collect the crystals by suction filtration, wash with cold water, and dry to obtain sodium benzenesulfinate.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of sodium benzenesulfinate and its analogs. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Parameter | Method 1: Na₂SO₃ / NaHCO₃ in Water | Method 2: Na₂SO₃ / NaOH in CH₂Cl₂/Water (analogous) |

| Starting Material | Benzenesulfonyl Chloride | 4-Methylbenzenesulfonyl Chloride |

| Reducing Agent | Sodium Sulfite | Sodium Sulfite |

| Base | Sodium Bicarbonate | 10% Sodium Hydroxide |

| Solvent | Water | Dichloromethane / Water |

| Temperature | 70-80 °C | 55-60 °C (addition), then 85 °C |

| Reaction Time | Not explicitly stated | 50 minutes to 1.3 hours at 85 °C |

| Yield | High (not quantified) | 86-89% (reduction yield) |

| Purification | Recrystallization from ethanol | Filtration, washing with water, drying |

Purification and Characterization

Purification of sodium benzenesulfinate is crucial to remove unreacted starting materials and byproducts.

Purification Protocol: Recrystallization

A common and effective method for purifying crude sodium benzenesulfinate is recrystallization.

Procedure:

-

Dissolve the crude sodium benzenesulfinate in a minimal amount of hot ethanol or an ethanol-water mixture.

-

If the solution is colored, activated charcoal can be added and the mixture heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified crystals of this compound by suction filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to a constant weight.

For a more rigorous purification, especially to remove any residual water-soluble inorganic salts, the crude product can be dissolved in a minimum volume of oxygen-free water, followed by the addition of oxygen-free ethanol to induce precipitation. The mixture is then cooled, filtered, washed with ethanol and ether, and dried under vacuum.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via the reduction of benzenesulfonyl chloride is a robust and well-documented procedure. By carefully controlling reaction parameters such as temperature, pH, and solvent, high yields of the desired product can be achieved. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. The versatility of sodium benzenesulfinate as a building block ensures its continued importance in the synthesis of novel organosulfur compounds.[1]

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

A Technical Guide to the Solubility of Sodium Benzenesulfinate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of sodium benzenesulfinate dihydrate in organic solvents. A comprehensive review of available scientific literature reveals a notable scarcity of quantitative solubility data for this specific hydrate in common organic solvents. This document summarizes the available qualitative and quantitative information for sodium benzenesulfinate, discusses the theoretical differences in solubility between the anhydrous and dihydrate forms, and provides a detailed experimental protocol for researchers to determine solubility in their own laboratories.

Introduction to Sodium Benzenesulfinate and its Solubility

Sodium benzenesulfinate (C₆H₅NaO₂S) is a versatile organic salt widely used as a reagent in organic synthesis, particularly for the formation of sulfones and sulfonamides. It is commercially available in both anhydrous and dihydrate (C₆H₅NaO₂S·2H₂O) forms. The solubility of this compound is a critical physicochemical property that dictates its application in various reaction media, influencing reaction rates, yield, and purification strategies. While its solubility in water is well-established, its behavior in organic solvents is less documented, especially for the dihydrate form.

Quantitative Solubility Data

A thorough literature search reveals a significant lack of specific quantitative solubility data for this compound in a range of common organic solvents. The majority of available data pertains to the anhydrous form or provides qualitative descriptions.

One specific quantitative value has been reported for the anhydrous form of sodium benzenesulfinate:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 | ~0.305 | Ultrasonic assistance may be required |

It is crucial to note that this value is for the anhydrous form. The solubility of the dihydrate form is expected to differ. Researchers are encouraged to determine the solubility of this compound in solvents relevant to their work and report the data in a similar format to contribute to the collective knowledge base.

Qualitative Solubility and Discussion

Qualitative assessments from various sources indicate the following for sodium benzenesulfinate (form often unspecified):

-

Ethanol : Slightly soluble, particularly in hot ethanol.[5][6] A common purification technique involves dissolving the salt in water and inducing precipitation with ethanol, which confirms its lower solubility in ethanol-water mixtures compared to pure water.[1]

-

Toluene : Partially soluble.

The Impact of Hydration on Solubility

The presence of water of hydration in the crystal lattice of this compound has a significant impact on its solubility characteristics, particularly in organic solvents. Generally, the anhydrous form of a salt is more soluble in non-aqueous organic solvents than its hydrated counterpart. This is because the water molecules in the hydrate are an integral part of the crystal structure and energy is required to remove them during the dissolution process in a solvent that does not readily accommodate water. For the solute to dissolve, the interactions between the solute and solvent molecules must overcome the lattice energy of the crystal and the hydration energy. In many organic solvents, the energetic cost of desolvating the crystal lattice of the hydrate is not sufficiently compensated by the solute-solvent interactions, leading to lower solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.[3][7]

Materials and Equipment

-

This compound (analytical grade)

-

Organic Solvent of choice (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass (pre-weighed)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid to sediment.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any remaining undissolved microcrystals.[5]

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish with the filtered solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.[5][8]

-

Data Calculation

-

Mass of the Solute:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Mass of the Solvent:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent = Mass of solvent / Density of solvent

-

Solubility = (Mass of solute / Volume of solvent) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of this compound in organic solvents, this guide provides the currently available information and a robust experimental framework for its determination. Understanding the principles of how hydration affects solubility and applying a standardized methodology, such as the isothermal shake-flask method, will enable researchers to generate reliable and comparable data, ultimately aiding in the effective use of this important chemical reagent in synthesis and drug development.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. cefns.nau.edu [cefns.nau.edu]

Spectroscopic Analysis of Sodium Benzenesulfinate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sodium benzenesulfinate dihydrate (C₆H₅NaO₂S · 2H₂O), a versatile reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for sodium benzenesulfinate. Note that much of the publicly available high-resolution spectral data is for the anhydrous form. The data presented here is a composite of available information, with annotations to clarify expectations for the dihydrate form.

Table 1: ¹H NMR Spectroscopic Data for Sodium Benzenesulfinate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 - 7.9 | Multiplet | ortho-Protons (2H) on the benzene ring |

| ~7.4 - 7.5 | Multiplet | meta- and para-Protons (3H) on the benzene ring |

| ~3.3 | Singlet (broad) | Water of hydration (H₂O) |

Note: The chemical shift of the water protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Sodium Benzenesulfinate

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Quaternary Carbon (C-S) |

| ~131 | para-Carbon |

| ~129 | ortho-Carbons |

| ~125 | meta-Carbons |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3600 | Strong, Broad | O-H stretching vibrations of water of hydration |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1630 | Medium | H-O-H bending vibration of water of hydration |

| ~1475 | Strong | Aromatic C=C stretching |

| ~1445 | Strong | Aromatic C=C stretching |

| ~1080 | Strong | S=O symmetric stretching |

| ~995 | Strong | S=O asymmetric stretching |

| ~750 | Strong | C-H out-of-plane bending |

| ~690 | Strong | C-S stretching |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These represent standard procedures and may be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Solvent Selection: D₂O is a suitable solvent. If using a solvent other than D₂O, a broad peak corresponding to the water of hydration is expected in the ¹H NMR spectrum.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups, with particular attention to the water of hydration.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any absorbed moisture.

-

Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder in the agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained. The presence of water of hydration in the sample makes it particularly important to work in a low-humidity environment if possible.

-

Transfer a portion of the powdered mixture into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of sodium benzenesulfinate and its fragments.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (typically in the low µg/mL to ng/mL range).

-

The presence of the sodium salt may affect ionization; direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be employed.

-

-

Instrumentation and Analysis:

-

Electrospray ionization (ESI) is a suitable technique for this ionic compound.

-

The analysis can be performed in either positive or negative ion mode.

-

In negative ion mode, the benzenesulfinate anion [C₆H₅SO₂]⁻ is expected at an m/z of 141.0.

-

In positive ion mode, adducts with sodium, such as [M+Na]⁺ where M is the intact molecule, might be observed.

-

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

-

The isotopic pattern can be used to confirm the elemental composition.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

The Versatility of Sodium Benzenesulfinate in Organic Synthesis: A Technical Guide

Introduction

Sodium benzenesulfinate (PhSO₂Na) is a highly versatile and widely utilized reagent in organic chemistry. Its appeal to researchers, scientists, and drug development professionals stems from its stability, ease of handling, and multifaceted reactivity. Depending on the reaction conditions, sodium benzenesulfinate can function as a precursor to sulfonyl radicals, a nucleophile, or a coupling partner in metal-catalyzed reactions. This technical guide provides an in-depth exploration of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of its role in the synthesis of a diverse array of organosulfur compounds.

Core Mechanisms of Action

The reactivity of sodium benzenesulfinate can be broadly categorized into three primary mechanistic pathways: as a sulfonyl radical precursor, a nucleophilic reagent, and a coupling partner in cross-coupling reactions.

Precursor to Sulfonyl Radicals

A predominant role of sodium benzenesulfinate is its function as a stable and reliable source of sulfonyl radicals (PhSO₂•).[1][2] These reactive intermediates are key to the formation of sulfones, sulfonamides, and other sulfur-containing molecules.[1] The generation of sulfonyl radicals from sodium benzenesulfinate can be initiated through several methods, including photoredox catalysis, electrochemical oxidation, and the use of chemical oxidants.[1][2] Once formed, the sulfonyl radical can participate in a variety of transformations, such as addition to unsaturated bonds and radical cyclizations.[3][4]

Nucleophilic Reagent

The benzenesulfinate anion is an effective nucleophile, with the sulfur atom acting as the primary site of nucleophilic attack.[2][5] This reactivity is harnessed in classic nucleophilic substitution reactions, for instance, with alkyl halides to afford sulfones.[5][6] Furthermore, it can participate as a nucleophile in Michael addition reactions to electron-deficient alkenes.[2]

Partner in Cross-Coupling Reactions

Sodium benzenesulfinate serves as an excellent coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions.[7][8][9][10] Catalysts based on palladium,[8][10] nickel,[7][9] and copper[4][11] are commonly employed to facilitate the formation of C-S bonds, leading to the synthesis of aryl sulfones and vinyl sulfones. A notable feature of many of these transformations is the extrusion of sulfur dioxide in a desulfinative coupling process.[10]

Data Presentation

The following tables summarize quantitative data for various organic reactions utilizing sodium benzenesulfinate, highlighting its versatility and efficiency.

Table 1: Synthesis of Aryl Sulfones via Alkylation of Sodium Arenesulfinates with Alkyl Halides in an Ionic Liquid [11]

| Entry | Alkyl Halide | Sodium Arenesulfinate | Product | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Sodium benzenesulfinate | Benzyl phenyl sulfone | 1 | 95 |

| 2 | Benzyl chloride | Sodium benzenesulfinate | Benzyl phenyl sulfone | 3 | 92 |

| 3 | 4-Nitrobenzyl bromide | Sodium benzenesulfinate | 4-Nitrobenzyl phenyl sulfone | 0.5 | 98 |

| 4 | Ethyl bromoacetate | Sodium p-toluenesulfinate | Ethyl 2-(p-tolylsulfonyl)acetate | 2 | 90 |

| 5 | n-Butyl bromide | Sodium benzenesulfinate | n-Butyl phenyl sulfone | 6 | 85 |

Table 2: Three-Component Reaction of Alkynes, Iodine, and Sodium Benzenesulfinate [6]

| Entry | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | EtOAc | RT | 24 | 12 |

| 2 | 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | EtOAc/H₂O (2:1) | RT | 24 | 28 |

| 3 | 3-Phenyl-1-(p-tolyl)prop-2-yn-1-one | EtOAc/H₂O (2:1) | Reflux | 2 | 83 |

| 4 | 1-Phenyl-1-propyne | EtOAc/H₂O (2:1) | Reflux | 12 | 75 |

| 5 | Diphenylacetylene | EtOAc/H₂O (2:1) | Reflux | 12 | 80 |

Table 3: Direct Sulfenylation of Phenols with Sodium Benzenesulfinate [9]

| Entry | Phenol Derivative | Product | Time (h) | Yield (%) |

| 1 | 2-Naphthol | 1-(Phenylthio)naphthalen-2-ol | 24 | 90 |

| 2 | 6-Bromo-2-naphthol | 1-(Phenylthio)-6-bromonaphthalen-2-ol | 24 | 92 |

| 3 | 2-Methoxynaphthalene | 1-(Phenylthio)-2-methoxynaphthalene | 24 | 85 |

| 4 | Phenol | 2-(Phenylthio)phenol | 24 | 60 |

| 5 | N,N-Dimethylaniline | 4-(Phenylthio)-N,N-dimethylaniline | 24 | 48 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, illustrating the practical application of sodium benzenesulfinate in organic synthesis.

Protocol 1: Synthesis of 2-(Phenylsulfonyl)-1,3-cyclohexadiene[12]

Step A: Synthesis of trans-3-(Phenylsulfonyl)-4-(chloromercuri)cyclohexene

-

A 1-L, one-necked, round-bottomed flask equipped with a large magnetic stirring bar is charged with 32.6 g (120 mmol) of mercury(II) chloride, 24.6 g (150 mmol) of sodium benzenesulfinate, 80 mL of dimethyl sulfoxide, and 400 mL of water.

-

The slurry is stirred at room temperature for 2 hours.

-

10.6 g (132 mmol) of 1,3-cyclohexadiene is added dropwise under vigorous stirring at room temperature over a few minutes.

-

The reaction mixture is stirred for an additional 2 hours.

-

The reaction flask is cooled with ice, and the solid material is collected by filtration using a Büchner funnel.

-

The solid is washed with 400 mL of water and dried in a desiccator over calcium chloride at reduced pressure to yield the product.

Step B: Synthesis of 2-(Phenylsulfonyl)-1,3-cyclohexadiene

-

A 1-L, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with 53.0 g (116 mmol) of trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene and 600 mL of diethyl ether at room temperature.

-

The slurry is stirred for 5 minutes.

-

175 mL (350 mmol) of a 2 M aqueous solution of sodium hydroxide is added under vigorous stirring. The reaction mixture immediately turns black.

-

Vigorous stirring is continued for 30 minutes.

-

The two layers are separated, and the aqueous phase is extracted three times with 50-mL portions of diethyl ether.

-

The combined organic layers are filtered through a short column containing 10 g of silica gel, and the column is washed with 250 mL of diethyl ether.

-

The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed at reduced pressure using a rotary evaporator to give 2-(phenylsulfonyl)-1,3-cyclohexadiene as a colorless solid (88–96% yield).[12]

Protocol 2: General Procedure for the Synthesis of Sulfonamides from Amines[1]

-

In a reaction vessel, combine sodium benzenesulfinate (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and an activating agent such as ammonium iodide (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

-

Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 3: Radical Cyclization Cascade of 2-Alkynylbenzonitriles with Sodium Arenesulfinates[8]

-

To a reaction tube are added 2-alkynylbenzonitrile (0.2 mmol), sodium arenesulfinate (0.4 mmol), and sodium persulfate (0.6 mmol).

-

A mixed solvent of acetonitrile (1.5 mL) and water (0.5 mL) is added to the tube.

-

The reaction mixture is stirred at 80 °C for the time indicated by TLC analysis.

-

After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding sulfonated indenone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

"Safety, handling, and storage of sodium benzenesulfinate dihydrate"

An In-depth Technical Guide to the Safety, Handling, and Storage of Sodium Benzenesulfinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for this compound (CAS No: 25932-11-0). Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the chemical for research and development applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use.

| Property | Value | Source |

| Molecular Formula | C₆H₉NaO₄S | [2][3] |

| Molecular Weight | 200.19 g/mol | [2][3] |

| Physical Form | Solid, Powder/Crystal | [1][3] |

| Melting Point | 333°C | [3] |

| Boiling Point | 339.4°C | [3] |

| Flash Point | 159.1°C | [3] |

| Purity | Typically ≥98% | [3][4] |

Safety and Hazard Information

The hazard classification for this compound can vary between suppliers. While some reports indicate it does not meet the criteria for GHS hazard classification, others provide specific warnings.[2][5] It is prudent to handle the compound with care, assuming the hazards noted are present.

GHS Hazard Classification

A summary of commonly cited hazard statements is provided below. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][4] |

Toxicological Data

Detailed toxicological information is limited. The toxicological properties have not been fully investigated.[7] However, some safety data sheets state the substance shall not be classified as acutely toxic, a skin/eye irritant, a sensitiser, mutagenic, carcinogenic, or a reproductive toxicant.[5] Given the conflicting information, caution is advised.

Incompatibilities and Decomposition

-

Incompatible Materials: Avoid strong oxidizing agents.[5][7][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[5][7]

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[5][8] No hazardous polymerization is expected to occur.[8]

Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to minimize exposure and prevent accidents. The following workflow and protocols should be followed.

Safe Handling Workflow Diagram

Caption: General workflow for safely handling this compound.

Standard Handling Protocol

This protocol outlines the essential steps for handling the solid chemical in a laboratory setting.

Objective: To safely weigh and transfer this compound for experimental use.

Materials:

-

This compound

-

Appropriate solvent

-

Reaction vessel

-

Spatula

-

Weighing paper or boat

-

Analytical balance within a ventilated enclosure or fume hood

Procedure:

-

Preparation: Before handling, ensure the work area (fume hood or designated ventilated space) is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including:

-

Handling Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood, to prevent respiratory irritation.[5][9]

-

Avoid dust formation. The enrichment of fine dust can lead to an explosion hazard.[5]

-

Ground/bond the container and receiving equipment to prevent electrostatic charge buildup, especially when handling large quantities.[5][9]

-

Avoid all personal contact, including inhalation.[9]

-

-

Weighing and Transfer:

-

Retrieve the container from storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Perform all weighing and transfer operations within a fume hood or ventilated balance enclosure.

-

Use a clean spatula to transfer the desired amount of solid to a weighing boat.

-

Carefully add the solid to the reaction vessel containing the solvent to minimize dust.

-

-

Post-Handling:

Storage

Proper storage is crucial for maintaining chemical stability and ensuring safety.

Storage Conditions for Solid and Solutions

| Form | Temperature | Conditions | Duration |

| Solid (as supplied) | Room Temperature | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7] Store under an inert atmosphere.[4][10] | Long-term |

| Stock Solution | -20°C | Sealed storage, away from moisture. | Up to 1 month[11] |

| Stock Solution | -80°C | Sealed storage, away from moisture. | Up to 6 months[11] |

Storage Decision Logic Diagram

Caption: Decision logic for storing this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air. If breathing is irregular or stopped, provide artificial respiration. Seek medical attention if symptoms occur or you feel unwell.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6] |

| Eye Contact | Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6] |

| Ingestion | Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention.[5][8] |

Spill Response Protocol

For minor laboratory spills, follow this procedure. For major spills, evacuate the area and alert emergency responders.

Caption: Step-by-step procedure for responding to a minor laboratory spill.

Spill Cleanup Method:

-

Remove all ignition sources.[9]

-

Take up the material mechanically (e.g., sweep up and shovel).[5][12]

-

Place the collected material into a suitable, labeled container for disposal.[5][9]

-

Ventilate the affected area after cleanup is complete.[5]

-

Prevent spillage from entering drains or water courses.[5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water, foam, or ABC powder.[5]

-

Unsuitable Extinguishing Media: Do not use a water jet.[5]

-

Firefighter Protection: In case of fire, wear a self-contained breathing apparatus. Do not breathe fumes.[5] Fight fire with normal precautions from a reasonable distance.[5]

References

- 1. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]

- 2. Benzenesulfinic acid, sodium salt, dihydrate | C6H9NaO4S | CID 23681562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25932-11-0 this compound AKSci D126 [aksci.com]

- 4. This compound | 25932-11-0 [sigmaaldrich.com]

- 5. chemos.de [chemos.de]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 25932-11-0|this compound|BLD Pharm [bldpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

The Versatility of Sodium Benzenesulfinate Dihydrate in Modern Sulfone Synthesis: Applications and Protocols

Introduction

Sodium benzenesulfinate dihydrate (C₆H₅SO₂Na·2H₂O) has emerged as a important and versatile reagent in organic chemistry, particularly for the construction of the sulfone moiety. Sulfones are a critical functional group in medicinal chemistry, materials science, and chemical synthesis due to their unique chemical and physical properties, including their metabolic stability and ability to act as key pharmacophores. The utility of sodium benzenesulfinate stems from its role as a nucleophilic source of the benzenesulfonyl group, its participation in radical reactions, and its use as a precursor in various catalytic cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of various classes of sulfones utilizing this compound, intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a readily available, stable, and easy-to-handle solid, making it an attractive choice for the synthesis of a diverse range of sulfones, including alkyl, aryl, and vinyl sulfones. Its reactivity can be tuned through the choice of reaction partners, catalysts, and reaction conditions.

Key applications include:

-

Nucleophilic Substitution Reactions: The sulfinate anion is a potent nucleophile that readily displaces leaving groups such as halides from alkyl, benzyl, and allyl substrates to form the corresponding sulfones.

-

Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, sodium benzenesulfinate couples with aryl and vinyl halides or triflates, providing a powerful method for the synthesis of diaryl and aryl vinyl sulfones.[1][2][3] This approach offers a broad substrate scope and functional group tolerance.

-

Copper-Catalyzed Cross-Coupling: Copper catalysts can also mediate the cross-coupling of sodium benzenesulfinate with boronic acids to yield aryl sulfones.

-

Addition Reactions: Sodium benzenesulfinate can undergo addition reactions to activated alkenes and alkynes, a process often referred to as hydrosulfonylation, to generate β-keto sulfones and vinyl sulfones.[1][4]

-

Julia-Kocienski Olefination: Sulfones, which can be synthesized from sodium benzenesulfinate, are key intermediates in the Julia-Kocienski olefination, a widely used method for the stereoselective synthesis of alkenes.[5][6][7][8]

The following sections provide detailed protocols and quantitative data for several of these key transformations.

Data Presentation

The following tables summarize quantitative data for the synthesis of different classes of sulfones using sodium benzenesulfinate under various reaction conditions.

Table 1: Synthesis of Alkyl and Benzyl Sulfones via Nucleophilic Substitution

| Entry | Alkyl/Benzyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | Ethanol | Reflux | 2 | 95 | [9] |

| 2 | n-Butyl bromide | DMF | 100 | 6 | 88 | [9] |

| 3 | Allyl bromide | Acetonitrile | 80 | 3 | 92 | [1] |

| 4 | 1-Bromo-4-nitrobenzene | DMSO | 120 | 12 | 85 | [3] |

Table 2: Palladium-Catalyzed Synthesis of Diaryl Sulfones

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80 | 12 | 92 | [3] |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 18 | 88 | [2] |

| 3 | 2-Iodobromobenzene | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DMF/H₂O | 110 | 24 | 75 | [2] |

Table 3: Synthesis of Vinyl Sulfones

| Entry | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,2-Dibromoethane | K₂CO₃ | DMF | 80 | 12 | 85 | [1] |

| 2 | Phenylacetylene | InCl₃ | Dichloromethane | RT | 24 | 78 | [10] |

| 3 | Styrene | Mn(OAc)₃ | Acetic Acid | 80 | 6 | 72 | [10] |

Experimental Protocols

Protocol 1: Synthesis of Benzyl Phenyl Sulfone via Nucleophilic Substitution

This protocol describes the synthesis of benzyl phenyl sulfone from benzyl bromide and sodium benzenesulfinate.

-

Materials: this compound, benzyl bromide, ethanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).

-

Add benzyl bromide (1.05 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (50 mL) to the residue and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford benzyl phenyl sulfone as a white solid.

-

-

Safety Precautions: Benzyl bromide is a lachrymator and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Methyl-4'-nitrophenyl Sulfone

This protocol details the synthesis of a diaryl sulfone via a palladium-catalyzed cross-coupling reaction.

-

Materials: 1-Iodo-4-nitrobenzene, sodium p-toluenesulfinate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, cesium carbonate (Cs₂CO₃), toluene.

-

Equipment: Schlenk tube, magnetic stirrer with heating plate, inert atmosphere setup (nitrogen or argon).

-

Procedure:

-

To a Schlenk tube, add 1-iodo-4-nitrobenzene (1.0 eq), sodium p-toluenesulfinate (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired diaryl sulfone.

-

-

Safety Precautions: Palladium catalysts and organic solvents should be handled in a fume hood. The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.

Visualization of Key Processes

Diagram 1: General Workflow for Sulfone Synthesis

Caption: General workflow for sulfone synthesis.

Diagram 2: Palladium-Catalyzed Sulfone Synthesis Cycle

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium Benzenesulfinate Dihydrate as a Reagent in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium benzenesulfinate dihydrate is a versatile and readily available reagent that has garnered significant attention in organic synthesis as a precursor for a variety of radical species.[1][2] Its stability, ease of handling, and reactivity make it an invaluable tool for the formation of carbon-sulfur, carbon-carbon, and carbon-heteroatom bonds under mild reaction conditions. This document provides an overview of its applications in radical reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The ability to generate sulfonyl radicals, and in the case of its trifluoromethyl analogue, trifluoromethyl radicals, has led to its widespread use in methodologies such as trifluoromethylation, sulfonylation, and photoredox-catalyzed reactions.[1][2][3]

Generation of Radical Species

Sodium benzenesulfinate and its derivatives can be converted into highly reactive radical intermediates through various methods, including oxidation and photoredox catalysis. The most common application is the generation of the benzenesulfonyl radical (PhSO₂•), a key intermediate in numerous synthetic transformations. Similarly, sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, is a widely used source of the trifluoromethyl radical (•CF₃).[3]

Caption: Generation of sulfonyl and trifluoromethyl radicals.

Applications in Radical Reactions: Data and Protocols

Trifluoromethylation of Aromatic Compounds

The introduction of a trifluoromethyl group is a crucial strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. Sodium trifluoromethanesulfinate, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), is an effective reagent for the trifluoromethylation of electron-rich aromatic compounds.[3]

Table 1: Copper-Mediated Trifluoromethylation of Arylboronic Acids with NaSO₂CF₃ and TBHP [4]

| Entry | Arylboronic Acid Substrate | Product | Yield (%) |

| 1 | 4-Biphenylboronic acid | 4-Trifluoromethylbiphenyl | 80 |

| 2 | 4-tert-Butylphenylboronic acid | 4-tert-Butyl-1-(trifluoromethyl)benzene | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxy-1-(trifluoromethyl)benzene | 91 |

| 4 | 3-Phenoxyphenylboronic acid | 3-Phenoxy-1-(trifluoromethyl)benzene | 88 |

| 5 | 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 75 |

| 6 | 3-Thienylboronic acid | 3-(Trifluoromethyl)thiophene | 65 |

Experimental Protocol: Trifluoromethylation of 4-Biphenylboronic Acid [4]

-

To a scintillation vial charged with a magnetic stir bar, add 4-biphenylboronic acid (0.05 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (0.15 mmol, 3.0 equiv), and CuCl (0.05 mmol, 1.0 equiv).

-

Add a solvent mixture of MeOH/DCM/H₂O (5:5:4, 1.4 mL).

-

To the resulting mixture, add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 0.25 mmol, 5.0 equiv) at room temperature.

-

Stir the reaction mixture at 23 °C for 12 hours.

-

Upon completion, quench the reaction with aqueous NH₄Cl and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-trifluoromethylbiphenyl.

Caption: Experimental workflow for trifluoromethylation.

Photocatalytic Carboxy-sulfonylation of Styrenes

Visible-light photoredox catalysis offers a mild and efficient method for the difunctionalization of alkenes. Sodium sulfinates can be employed in these reactions to generate sulfonyl radicals, which then add to styrenes. In the presence of carbon dioxide, a subsequent radical-polar crossover process allows for the incorporation of a carboxyl group, affording valuable β-sulfonyl carboxylic acids.[5]

Table 2: Photocatalytic Carboxy-sulfonylation of Styrenes with Sodium Sulfinates and CO₂ [5]

| Entry | Styrene Substrate | Sodium Sulfinate | Product | Yield (%) |

| 1 | Styrene | Sodium benzenesulfinate | 3-Phenyl-3-(phenylsulfonyl)propanoic acid | 79 |

| 2 | 4-Methylstyrene | Sodium benzenesulfinate | 3-(p-Tolyl)-3-(phenylsulfonyl)propanoic acid | 85 |